2-Amino-4,6-difluorobenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4,6-difluorobenzothiazole and related compounds often involves strategies that allow for the incorporation of fluorine atoms and the formation of the benzothiazole ring. A notable method for synthesizing 2-aminobenzothiazoles includes the reaction of anilines with sulfur monochloride and isocyanides, with iodine-catalyzed insertions playing a crucial role (Neo et al., 2011). Additionally, metal-free synthesis approaches have been developed, using isothiocyanatobenzenes and amines, catalyzed by iodine and promoted by oxygen, to efficiently prepare 2-aminobenzothiazoles under environmentally friendly conditions (Xu et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazoles, including derivatives, has been extensively studied using various spectroscopic techniques. Investigations into 2-amino-4-methoxybenzothiazole, for instance, have provided insights into the vibrational, electronic structures, and the influence of substituents on the molecular skeleton, utilizing techniques such as FTIR, FT-Raman, UV-Visible, NMR spectroscopies, and DFT studies (Arjunan et al., 2013).
Chemical Reactions and Properties
2-Aminobenzothiazoles undergo a variety of chemical reactions, reflecting their reactivity and functional group transformations. A study detailed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, revealing their behavior in electrophilic aromatic substitution reactions and their enaminic character, which contributes to their chemical versatility (Forlani et al., 2006).
Scientific Research Applications
Dopamine Agonists and Parkinson's Disease Treatment : Van Vliet et al. (2000) studied the use of 2-aminothiazole derivatives as dopamine agonists, potentially useful for treating Parkinson's disease. They synthesized compounds like 6-amino-3-(N,N-di-n-propylamino)-3,4-dihydro-2H-thiazolo[5, 4-f]-[1]benzopyran and found that these compounds have high affinity for dopamine D3 receptors and show promising activity in rat models (Van Vliet et al., 2000).
Antitumor Properties : Bradshaw et al. (2002) researched the antitumor properties of 2-(4-aminophenyl)benzothiazoles. They found that amino acid conjugation to these compounds enhances water solubility and stability, making them suitable for clinical evaluation in cancer treatment (Bradshaw et al., 2002).
Antibacterial Applications : Mahmood-ul-hassan et al. (2002) explored the antibacterial properties of Schiff bases derived from benzothiazoles. These compounds showed significant antibacterial activity against pathogenic bacteria like Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).
Corrosion Inhibitors : Zheludkevich et al. (2005) found that thiazole derivatives can act as corrosion inhibitors for materials like aluminium alloys, offering protection against environmental degradation (Zheludkevich et al., 2005).
PET Imaging in Cancer : Wang et al. (2006) investigated fluorinated 2-arylbenzothiazoles as potential PET imaging agents for cancer. They prepared carbon-11 labeled fluorinated arylbenzothiazoles, which could serve as probes for imaging tyrosine kinase activity in cancers (Wang et al., 2006).
Chemical Reactivity Studies : Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, contributing to a better understanding of their reactivity and potential applications in various chemical reactions (Forlani et al., 2006).
Biochemical Studies : Sun et al. (2012) investigated the interaction of 2-aminobenzothiazole with human serum albumin, providing insights into the molecular transportation mechanism and biotoxicity of 2-aminobenzothiazole derivatives in vivo (Sun et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4,6-difluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKKXSCVPKDRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353236 | |
Record name | 2-Amino-4,6-difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-difluorobenzothiazole | |
CAS RN |
119256-40-5 | |
Record name | 2-Amino-4,6-difluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-difluoro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.